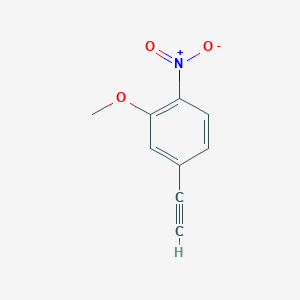

![molecular formula C53H56N5O10P B12082448 [4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)

[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

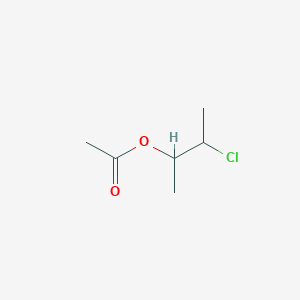

[4-Benzamido-1-[5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-[2-cyanoéthoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate est un composé organique complexe qui comporte plusieurs groupes fonctionnels, notamment des groupes benzamido, méthoxyphényl, cyanoéthoxy et oxopyrimidinyl.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [4-Benzamido-1-[5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-[2-cyanoéthoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate implique généralement des réactions organiques en plusieurs étapes. Les étapes clés peuvent inclure :

Formation du groupe benzamido : Ceci peut être obtenu par réaction de l'acide benzoïque avec un dérivé d'amine dans des conditions déshydratantes.

Introduction des groupes méthoxyphényl : Cette étape peut impliquer la réaction de dérivés de phénol avec des groupes méthoxy en utilisant une substitution aromatique électrophile.

Fixation du groupe cyanoéthoxy : Ceci peut être fait par des réactions de substitution nucléophile impliquant le cyanoéthanol et des groupes partants appropriés.

Formation du groupe oxopyrimidinyl : Cette étape peut impliquer des réactions de cyclisation utilisant des précurseurs appropriés comme l'urée et les dicétones.

Méthodes de production industrielle

La production industrielle de ce composé nécessiterait une optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut impliquer l'utilisation de catalyseurs, de conditions de réaction contrôlées (température, pression, pH) et de techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxyphényl, conduisant à la formation de quinones.

Réduction : Les réactions de réduction peuvent cibler le groupe cyano, le transformant en amine.

Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau des cycles aromatiques.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur de palladium.

Substitution : Réactifs comme les halogènes (pour la substitution électrophile) ou les nucléophiles comme les amines et les alcools.

Principaux produits

Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des amines.

Applications de la recherche scientifique

Chimie

Synthèse organique : Le composé peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes.

Catalyse : Il peut servir de ligand dans les réactions catalytiques.

Biologie

Développement de médicaments :

Médecine

Agents thérapeutiques : Utilisation possible comme agent thérapeutique ciblant des voies biologiques spécifiques.

Industrie

Science des matériaux : Applications dans le développement de matériaux avancés aux propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de [4-Benzamido-1-[5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-[2-cyanoéthoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité par le biais d'interactions de liaison. Les voies impliquées pourraient inclure la transduction du signal, les voies métaboliques ou la régulation de l'expression génétique.

Applications De Recherche Scientifique

Chemistry

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Drug Development:

Medicine

Therapeutic Agents: Possible use as a therapeutic agent targeting specific biological pathways.

Industry

Materials Science: Applications in the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of [4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Composés similaires

[4-Benzamido-1-[5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-[2-cyanoéthoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate : Des composés similaires peuvent inclure d'autres dérivés de benzamido, des composés méthoxyphényl et des dérivés d'oxopyrimidinyl.

Unicité

L'unicité de ce composé réside dans sa combinaison de plusieurs groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.

Propriétés

IUPAC Name |

[4-benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H56N5O10P/c1-36(2)58(37(3)4)69(65-32-16-31-54)68-45-33-48(57-34-46(67-51(60)39-19-12-8-13-20-39)49(56-52(57)61)55-50(59)38-17-10-7-11-18-38)66-47(45)35-64-53(40-21-14-9-15-22-40,41-23-27-43(62-5)28-24-41)42-25-29-44(63-6)30-26-42/h7-15,17-30,34,36-37,45,47-48H,16,32-33,35H2,1-6H3,(H,55,56,59,61) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMAKSHEIFXTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H56N5O10P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B12082368.png)

![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)

![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)

![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)

![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)

![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)

![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)

![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)